Gli1-IN-1
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Overview
Description
Gli1-IN-1 is a small molecule inhibitor that targets the Glioma-associated oncogene homolog 1 (GLI1) protein. GLI1 is a transcription factor involved in the Hedgehog signaling pathway, which plays a crucial role in embryonic development and tissue patterning. Aberrant activation of GLI1 has been linked to various cancers, making it a significant therapeutic target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gli1-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Generally, the synthesis involves:
- Formation of core scaffolds through condensation reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling reactions to attach specific moieties that enhance the inhibitory activity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
- Use of automated reactors for precise control of reaction parameters.
- Implementation of purification techniques such as crystallization and chromatography.
- Quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Gli1-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
Gli1-IN-1 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of GLI1 in cancer progression and to develop targeted therapies.
Developmental Biology: Investigates the role of Hedgehog signaling in embryonic development.
Stem Cell Research: Explores the impact of GLI1 on stem cell differentiation and lineage commitment.
Drug Resistance Studies: Examines the mechanisms of resistance to chemotherapy and radiotherapy.
Mechanism of Action
Gli1-IN-1 exerts its effects by inhibiting the activity of the GLI1 protein. This inhibition disrupts the Hedgehog signaling pathway, leading to reduced transcription of target genes involved in cell proliferation, survival, and DNA damage repair. The molecular targets and pathways involved include:
GLI1 Protein: Direct inhibition of GLI1 transcriptional activity.
Hedgehog Pathway: Disruption of downstream signaling events.
DNA Damage Repair Proteins: Inhibition of proteins such as NBS1 and CDK1.
Comparison with Similar Compounds
Gli1-IN-1 is unique compared to other GLI inhibitors due to its specific targeting and inhibitory potency. Similar compounds include:
GANT-61: Another GLI1 inhibitor with a different mechanism of action.
Glabrescione B: A natural product that inhibits GLI1 activity.
Vismodegib: Targets the Smoothened receptor upstream of GLI1.
This compound stands out due to its direct inhibition of GLI1, making it a valuable tool in cancer research and therapeutic development.
Properties
Molecular Formula |
C42H60N2O9 |
---|---|
Molecular Weight |
736.9 g/mol |
IUPAC Name |
[(1S)-1-[(3S,8S,10R,12R,13R,14R,17S)-8,14,17-trihydroxy-10,13-dimethyl-3-[2-(4-methylpiperazin-1-yl)acetyl]oxy-12-[(E)-3-phenylprop-2-enoyl]oxy-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C42H60N2O9/c1-7-28(2)37(47)51-29(3)40(48)19-20-42(50)39(40,5)34(53-35(45)14-13-30-11-9-8-10-12-30)26-33-38(4)17-16-32(25-31(38)15-18-41(33,42)49)52-36(46)27-44-23-21-43(6)22-24-44/h8-15,28-29,32-34,48-50H,7,16-27H2,1-6H3/b14-13+/t28-,29-,32-,33?,34+,38-,39+,40+,41-,42+/m0/s1 |
InChI Key |
CXELXEUAFXDMTL-SWIMQBEISA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H](C)[C@@]1(CC[C@]2([C@@]1([C@@H](CC3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CN5CCN(CC5)C)C)O)OC(=O)/C=C/C6=CC=CC=C6)C)O)O |
Canonical SMILES |
CCC(C)C(=O)OC(C)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)OC(=O)CN5CCN(CC5)C)C)O)OC(=O)C=CC6=CC=CC=C6)C)O)O |
Origin of Product |
United States |
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